N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Profiling

N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1) is a synthetic small-molecule thiazole-carboxamide derivative with the molecular formula C16H17N3O2S, a molecular weight of 315.4 g/mol, and a computed XLogP3-AA of 2.1. It is commercially available as a research-grade compound, primarily distributed in milligram-to-gram quantities with typical purities of 90–95% for early-stage discovery.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 921548-54-1
Cat. No. B6567504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS921548-54-1
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
InChIInChI=1S/C16H17N3O2S/c1-10-4-2-3-5-13(10)18-14(20)8-12-9-22-16(17-12)19-15(21)11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,18,20)(H,17,19,21)
InChIKeyOOFURKHJXCOJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1): Core Chemical Profile for Sourcing Decisions


N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1) is a synthetic small-molecule thiazole-carboxamide derivative with the molecular formula C16H17N3O2S, a molecular weight of 315.4 g/mol, and a computed XLogP3-AA of 2.1 [1]. It is commercially available as a research-grade compound, primarily distributed in milligram-to-gram quantities with typical purities of 90–95% for early-stage discovery [2]. The compound integrates a cyclopropanecarboxamide group, a 2-aminothiazole scaffold, and a 2-methylphenylacetamide side chain—a structural architecture that situates it within the broader class of thiazole carboxamide analogs investigated for enzyme inhibition, particularly against kinases, COX enzymes, and cholinesterases [2][3].

1
Enzyme inhibitor screening fit Supports kinase and COX target-focused library design as a thiazole carboxamide scaffold representative.
2
SAR study fit Ortho-methylphenyl acetamide geometry supports structure-activity relationship exploration of substitution patterns.
3
Metabolic stability fit Cyclopropanecarboxamide cap supports metabolic stability optimization workflows based on class-level evidence.

Why N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1) Cannot Be Casually Substituted


Within the thiazole-carboxamide family, even seemingly minor structural variations—such as the position of the methyl group on the phenyl ring or the identity of the N-terminal acylation—can produce divergent biological target engagement, selectivity windows, and physicochemical profiles that render simple one-for-one substitution unreliable [1][2]. The specific ortho-methyl substitution pattern on the phenyl ring of CAS 921548-54-1 influences the conformational preference of the acetamide linker, which can affect both the hydrogen-bonding network with target enzymes and the compound's XLogP (2.1) and topological polar surface area (99.3 Ų), parameters that directly impact membrane permeability and metabolic stability differently than its meta- or para-methylated analogs [1]. Without head-to-head data, procurement teams must recognize that even compounds sharing the same core scaffold cannot be assumed to possess equivalent biological activity; the selection of CAS 921548-54-1 must be contextualized by the specific SAR space it occupies [2].

Ortho-methyl position
Ortho-methyl substitution on the phenyl ring is a deliberate SAR choice; meta- or para-methyl regioisomers may shift target engagement profiles and cannot be assumed interchangeable.
Cyclopropanecarboxamide cap
Replacement with acetyl or linear alkyl amide caps may alter metabolic stability ranking; class-level evidence indicates half-life context may differ, requiring independent validation.
2-Aminothiazole substitution position
The 4-substituted 2-aminothiazole geometry sets the side-chain vector; 5-substituted analogs may alter binding geometry and pathway-response context, limiting direct substitution.

N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1) Quantitative Differentiation Evidence


Ortho-Methyl Substitution on the Phenyl Ring Differentiates CAS 921548-54-1 from Meta- and Para-Methyl Analogs: Physicochemical Property Comparison

CAS 921548-54-1 bears a 2-methyl (ortho) substituent on the phenyl ring of the acetamide side chain. This ortho substitution creates a steric environment distinct from the 3-methyl and 4-methyl regioisomers. The computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 99.3 Ų for CAS 921548-54-1 [1] reflect the specific contribution of ortho-methyl geometry to lipophilicity and hydrogen-bonding capacity. Published SAR data on structurally related thiazole-carboxamide series indicate that ortho-substitution on the phenyl ring can yield up to a 10-fold difference in enzyme inhibitory IC50 values compared to meta-substituted analogs, driven by altered fit within hydrophobic enzyme pockets [2]. While a direct head-to-head assay with the meta- or para-methyl analog of this exact scaffold has not been published, the class-level SAR inference based on the phenyl carbamoyl methyl thiazole core provides a rational basis for selecting the ortho-methyl variant for specific target engagement hypotheses [2].

Ortho vs. meta-methyl substitution
Class-level inference
Negligible scalar XLogP/TPSA difference, but spatial orientation of ortho-methyl group alters steric complementarity; class-level SAR suggests up to 10-fold activity variation between regioisomers.
Supports regioisomer-specific selection for target-engagement hypotheses.
Computed properties from PubChem; class-level SAR from thiazole carboxamide COX inhibitor series.
Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Profiling

Cyclopropanecarboxamide N-Terminal Cap Confers Metabolic Stability Advantage Over Acetyl and Linear Alkyl Amide Analogs

The N-terminal cap of CAS 921548-54-1 is a cyclopropanecarboxamide group. This motif is known throughout medicinal chemistry to resist oxidative metabolism by cytochrome P450 enzymes compared to acetyl or linear alkyl amide caps [1]. While no direct microsomal stability data for this exact compound have been published, guided by extensive class-level precedent for cyclopropane-containing amides, the cyclopropyl group provides a steric and electronic shield that slows N-dealkylation and amide hydrolysis, which are common metabolic soft spots for simpler amides [2]. In analogous thiazole-containing scaffolds, replacement of an acetyl cap with a cyclopropanecarboxamide cap has been shown to increase in vitro half-life in human liver microsomes by 2- to 5-fold [2]. This makes CAS 921548-54-1 the preferred starting point for programs requiring a metabolically more robust thiazole carboxamide core compared to acetylated or linear-acyl variants.

Cyclopropanecarboxamide metabolic stability
Class-level inference
Reported 2- to 5-fold increase in microsomal half-life for cyclopropanecarboxamide cap vs. acetyl cap in related thiazole series.
Supports metabolic stability ranking for lead optimization workflows.
Human liver microsome stability data from class-level thiazole carboxamide precedent.
Metabolic Stability Pharmacokinetics Drug Metabolism

2-Aminothiazole Core Positional Isomerism: Differentiating CAS 921548-54-1 from 5-Substituted Thiazole Analogs

CAS 921548-54-1 features a 4-substituted 2-aminothiazole core, with the 4-position acetamide linker connecting to the 2-aminothiazole ring and the 2-position bearing the cyclopropanecarboxamide group. This contrasts with 5-substituted 2-aminothiazole analogs (e.g., N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide), where the substituent occupies the 5-position [1]. The 4- vs. 5-substitution pattern alters the vector of the side chain relative to the thiazole core, directly influencing the compound's ability to engage specific hydrogen-bonding motifs in enzyme active sites. In published thiazole carboxamide COX inhibitor studies, 4-substituted analogs exhibited superior COX-2 inhibitory activity (inhibition range 53.9–81.5% at 5 µM) compared to 5-substituted counterparts, which showed reduced binding due to altered geometry [2]. CAS 921548-54-1's 4-substitution pattern is thus the correct choice for applications targeting binding pockets that accommodate this specific vector geometry.

4-Substituted thiazole binding geometry
Class-level inference
4-Substituted 2-aminothiazole analogs demonstrate 20–50% higher reported COX-2 inhibition at 5 µM compared to 5-substituted counterparts in published series.
Binding-vector complementarity supports structure-based design selection.
In vitro COX inhibition assay; class-level inference from thiazole carboxamide series.
Regioisomer Specificity Target Binding Chemical Biology

Computed Physicochemical Parameters (LogP, TPSA, Hydrogen-Bond Donor/Acceptor Count) Differentiate CAS 921548-54-1 from Close Analogs Lacking the Cyclopropane Ring

CAS 921548-54-1 has a computed XLogP3-AA of 2.1, TPSA of 99.3 Ų, hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 4, and rotatable bond count of 5 [1]. These values place the compound within favorable drug-like chemical space (Rule of Five). In contrast, analogs in which the cyclopropane ring is replaced by a phenyl or larger cycloalkyl group exhibit XLogP values elevated by 0.5–1.5 log units and TPSA values reduced by 10–20 Ų, pushing them closer to the edge of acceptable oral bioavailability space or increasing the risk of promiscuous binding [2]. The cyclopropane ring's compact size and unique electronic character allow CAS 921548-54-1 to maintain a superior balance of lipophilicity and polarity compared to bulkier analogs, making it a more suitable starting point for programs targeting CNS or other compartments with stringent physicochemical requirements [2].

Physicochemical drug-likeness profile
Class-level inference
XLogP3-AA = 2.1; TPSA = 99.3 Ų; HBD = 2; HBA = 4; Rotatable bonds = 5. Reported XLogP reduction of 0.5–1.5 log units and TPSA increase of 10–20 Ų relative to bulkier cycloalkyl analogs.
Supports drug-like property screening for compound library procurement.
Computed properties from PubChem; class-level drug-likeness profiling.
Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-54-1)


Kinase or COX Enzyme Inhibitor Screening Libraries

CAS 921548-54-1 is best deployed as a component of focused screening libraries targeting kinase or cyclooxygenase (COX) enzymes, where the thiazole carboxamide scaffold has validated inhibitory activity. Class-level data on related 4-substituted thiazole carboxamides show COX-2 inhibition of 53.9–81.5% at 5 µM, and the ortho-methylphenyl and cyclopropanecarboxamide features of this compound position it as a metabolically stable candidate with a defined SAR vector [1]. Procurement for kinase or COX inhibitor discovery programs should prioritize this compound as a core scaffold representative for hit-finding campaigns.

Structure-Activity Relationship (SAR) Studies Focused on Ortho-Substituted Phenyl Acetamide Linkers

The ortho-methyl substitution on the phenyl ring of CAS 921548-54-1 provides a specific steric and electronic environment that makes it an essential comparator in SAR studies of phenyl acetamide thiazole derivatives. According to class-level SAR evidence, ortho-substitution can yield up to 10-fold differences in enzyme inhibitory activity compared to meta-substituted analogs [1]. This compound is the correct procurement choice for medicinal chemistry teams systematically exploring the impact of phenyl ring substitution patterns on target potency and selectivity.

Metabolic Stability Optimization Programs Requiring Cyclopropane-Containing Amide Scaffolds

The cyclopropanecarboxamide N-terminal cap of CAS 921548-54-1 is a key structural feature for programs aiming to improve metabolic stability. Class-level data indicate that cyclopropanecarboxamide caps increase in vitro microsomal half-life by 2- to 5-fold over acetyl caps in related thiazole carboxamide series [1][2]. This compound should be procured as a metabolically hardened scaffold for lead optimization efforts where oxidative metabolism is a known liability.

Computational Chemistry and Molecular Docking Model Validation

With its well-defined computed properties (XLogP 2.1, TPSA 99.3 Ų, 5 rotatable bonds) and its specific 4-substituted 2-aminothiazole geometry, CAS 921548-54-1 serves as an ideal validation compound for molecular docking and pharmacophore modeling studies targeting the thiazole-carboxamide chemical space [1]. Its procurement supports computational chemistry groups needing a structurally characterized, commercially available compound to benchmark predictive models against experimental binding data.

Application
Selection Property
Validation Focus
Kinase or COX enzyme inhibitor screening
Thiazole carboxamide scaffold with defined SAR vector
Enzyme inhibition endpoint context; pathway-response interpretation
Ortho-substituted phenyl acetamide SAR studies
Ortho-methyl steric and electronic environment
Regioisomer target engagement comparison; class-level SAR review
Metabolic stability optimization programs
Cyclopropanecarboxamide cap with reported stability ranking
Microsomal half-life context; oxidative metabolism endpoint review
Computational chemistry and docking model validation
Computed XLogP, TPSA and 4-substituted thiazole geometry
Pharmacophore model benchmarking against reported binding data
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